REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=O)[C:6]=1[C:14]([OH:16])=[O:15])[CH:2]=[CH2:3]>C1(C)C=CC=CC=1.C(OC(=O)C)(=O)C>[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:7]2[C:8]([O:16][C:14](=[O:15])[C:6]=12)=[O:10])[CH:2]=[CH2:3]
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Name
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3-allyloxy-phthalic acid
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Quantity
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45.8 g
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Type
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reactant
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Smiles
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C(C=C)OC1=C(C(C(=O)O)=CC=C1)C(=O)O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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25.5 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated to the reflux temperature for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue is crystallised from diethyl ether
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)OC1=C2C(C(=O)OC2=O)=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |